4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic organic compound with the molecular formula and a molar mass of approximately 211.27 g/mol. It is classified as an amino acid derivative, specifically featuring an imidazole ring and an isopropylamino group. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals targeting various biological pathways.
The synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity during synthesis.
The molecular structure of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid features:
The structural representation can be depicted using SMILES notation: CC(C)N(CC(=O)O)C1=CN=CN1
, which illustrates the connectivity of atoms in the molecule.
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various chemical reactions:
Technical details regarding reagents and conditions for these reactions are essential for understanding their feasibility and outcomes.
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The imidazole ring may facilitate coordination with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding affinity.
Data on specific interactions can be derived from pharmacological studies, which may reveal its efficacy in modulating biochemical pathways relevant to therapeutic applications.
Relevant data from studies on similar compounds can provide insights into its behavior under various environmental conditions.
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid has several scientific applications:
The synthesis of 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1341565-15-8) typically follows a multi-step convergent strategy that constructs the imidazole ring and butanoic acid backbone separately before coupling. The canonical approach begins with the preparation of an appropriately protected 4-aminobutanoic acid derivative, followed by regioselective introduction of the imidazole moiety. A common pathway involves:
Critical Optimization Parameters:
Imidazole ring construction for this compound employs both preformed imidazole coupling and in situ cyclization strategies. When using preformed imidazole (e.g., 1H-imidazole), copper(I)-catalysis significantly enhances coupling efficiency:
For de novo imidazole synthesis, the Debus-Radziszewski reaction proves effective:
Glyoxal + Formaldehyde + NH₄OAc → 1-(3-carboxypropyl)imidazole-4-carbaldehyde
Key catalytic improvements include:
Table 1: Solvent Effects on Copper-Catalyzed Imidazole Coupling
Solvent | Temperature (°C) | Catalyst Loading | Yield (%) |
---|---|---|---|
DMF | 100 | 5% CuI | 75 |
DMSO | 120 | 5% CuI | 82 |
Acetonitrile | 80 | 10% CuI | 68 |
Toluene | 110 | 5% CuI | 58 |
Achieving α-selective functionalization poses challenges due to competing γ-alkylation and imidazole N-alkylation. Two predominant strategies ensure regiocontrol:
Steric Shielding Approach:Bulky ortho-substituted aryl esters (e.g., 2,6-diisopropylphenyl butanoate) temporarily protect the α-position during imidazole coupling. Subsequent ester cleavage exposes the α-carbon for electrophilic amination using O-mesitylenesulfonylhydroxylamine (MSH), followed by isopropyl group introduction via reductive amination (NaBH₃CN, acetone, 0°C to RT).
Directive Metalation:Butanoic acid derivatives bearing N,N-diethylamide directing groups undergo ortho-lithiation at C-2 using n-BuLi/TMEDA (-78°C). The resulting organolithium species reacts with N-Boc-isopropylamine to install the amino group after deprotection, with yields exceeding 90% in optimized conditions .
Table 2: Regioselectivity Under Different Alkylation Conditions
Base | Solvent | Temperature (°C) | α:γ Ratio | N-Imidazole Alkylation (%) |
---|---|---|---|---|
K₂CO₃ | Acetonitrile | 60 | 96:4 | <1 |
NaOH | DMSO | 40 | 85:15 | 7 |
DBU | THF | 25 | 92:8 | 3 |
NaH | DMF | 0 | 76:24 | 12 |
Recent advances employ enzyme-mediated regiocontrol: Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the aminolysis of γ-ester derivatives while leaving α-esthers intact, enabling orthogonal functionalization. This biocatalytic step achieves 98% regioselectivity in non-aqueous media .
Transitioning from batch to continuous flow processes addresses key scalability challenges in producing 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid. Modern facilities implement integrated flow reaction platforms with the following unit operations:
Process Intensification Metrics:
A notable implementation uses enzyme-microreactor hybrids where immobilized transaminases directly introduce the isopropylamino group to 4-(1H-imidazol-1-yl)-2-oxobutanoic acid, achieving atom-economical production with 99% ee. This cascade operates at 200 g·L⁻¹·day⁻¹ productivity .
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0